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molecular formula C8H5ClF2O B7828563 2-Chloro-1-(2,3-difluorophenyl)ethanone

2-Chloro-1-(2,3-difluorophenyl)ethanone

Cat. No. B7828563
M. Wt: 190.57 g/mol
InChI Key: MDIRNNQCNIDIIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07829699B2

Procedure details

To a 5 L 4-necked round bottom flask was charged 1,2-difluorobenzene (130.0 g) and dry THF (1.3 L). This solution was cooled to <−60 while stirring under nitrogen. To this was added n-hexyllithium (455 mL of 2.5 M/hexane) dropwise such that T<−60 (˜15 minute addition). The solution quickly turned into a stirrable slurry, which was aged for 1 hour cold. To this was added zinc chloride (2.3 L of 0.5 M/THF) such that T<−60 and the slurry quickly became a homogeneous solution. This was warmed to 0° C. followed by the addition of copper(I) chloride (11.3 g) and chloroacetyl chloride (142 g) such that T<5° C. The reaction was assayed after 20 minutes and judged complete by HPLC. The reaction was quenched with 1N HCl (2 L) and then the two phase system was transferred to a separatory funnel and diluted with IPAc (2 L). The aqueous was cut and the organic washed again with 1N HCl (2 L) followed by 1N NH4OH (2×2 L) and finally with water (2 L). The organic was concentrated to an oil. Assay yield=78%. The oil is then diluted with heptane (800 mL—does not all go into solution) and stirred while cooling to −30° C. During cooling the oil turns over to a crystalline solid. The slurry is aged 1 hour at −30° C., filtered and washed with cold heptane. Desired product isolated in 71% yield (154 g).
Quantity
130 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 L
Type
solvent
Reaction Step One
Quantity
455 mL
Type
reactant
Reaction Step Two
Quantity
2.3 L
Type
catalyst
Reaction Step Three
Quantity
142 g
Type
reactant
Reaction Step Four
Name
copper(I) chloride
Quantity
11.3 g
Type
catalyst
Reaction Step Four
Yield
71%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[F:8].C([Li])CCCCC.[Cl:16][CH2:17][C:18](Cl)=[O:19]>[Cl-].[Zn+2].[Cl-].[Cu]Cl.C1COCC1>[Cl:16][CH2:17][C:18]([C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([F:1])[C:3]=1[F:8])=[O:19] |f:3.4.5|

Inputs

Step One
Name
Quantity
130 g
Type
reactant
Smiles
FC1=C(C=CC=C1)F
Name
Quantity
1.3 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
455 mL
Type
reactant
Smiles
C(CCCCC)[Li]
Step Three
Name
Quantity
2.3 L
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Four
Name
Quantity
142 g
Type
reactant
Smiles
ClCC(=O)Cl
Name
copper(I) chloride
Quantity
11.3 g
Type
catalyst
Smiles
[Cu]Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
while stirring under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This solution was cooled to <−60
ADDITION
Type
ADDITION
Details
dropwise such that T<−60 (˜15 minute addition)
Duration
15 min
WAIT
Type
WAIT
Details
The reaction was assayed after 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 1N HCl (2 L)
CUSTOM
Type
CUSTOM
Details
the two phase system was transferred to a separatory funnel
ADDITION
Type
ADDITION
Details
diluted with IPAc (2 L)
WASH
Type
WASH
Details
the organic washed again with 1N HCl (2 L)
CONCENTRATION
Type
CONCENTRATION
Details
The organic was concentrated to an oil
ADDITION
Type
ADDITION
Details
The oil is then diluted with heptane (800 mL—
STIRRING
Type
STIRRING
Details
stirred
TEMPERATURE
Type
TEMPERATURE
Details
while cooling to −30° C
TEMPERATURE
Type
TEMPERATURE
Details
During cooling the oil
WAIT
Type
WAIT
Details
The slurry is aged 1 hour at −30° C.
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with cold heptane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClCC(=O)C1=C(C(=CC=C1)F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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